2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Properties
- Antimalarial Activity : Sulfonamide derivatives, including compounds structurally similar to 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, have been investigated for their antimalarial properties. A study found that these compounds exhibited significant in vitro antimalarial activity, characterized by low IC50 values indicating effectiveness against malaria (Fahim & Ismael, 2021).
- Antiviral Applications : The same sulfonamide derivatives were also explored for their potential as COVID-19 treatments. Theoretical calculations and molecular docking studies suggested these compounds could have binding affinity against key proteins associated with SARS-CoV-2, indicating potential antiviral applications (Fahim & Ismael, 2021).
Antimicrobial and Antioxidant Activities
- Antimicrobial Effectiveness : Various sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. These compounds, which are structurally related to this compound, showed promising results as antibacterial and antifungal agents (Darwish et al., 2014).
- Antioxidant Properties : Some acetamide derivatives, similar in structure to the compound , have been studied for their antioxidant activities. These compounds exhibited significant antioxidant properties, suggesting potential for use in treatments that require oxidative stress mitigation (Talapuru et al., 2014).
Molecular Docking and Structure-Activity Relationships
- Molecular Docking Studies : Research involving molecular docking analysis of acetamide derivatives, including compounds analogous to this compound, demonstrated potential anticancer activity. These studies targeted specific cancer-related receptors, indicating the possible therapeutic applications in cancer treatment (Sharma et al., 2018).
- Investigating Metabolic Stability : Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, structurally related to the compound , revealed insights into the structure-activity relationships. These findings are significant for understanding the metabolic stability and efficacy of similar compounds (Stec et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-2-29(26,27)20-11-10-18(23-24-20)14-4-3-5-16(12-14)22-19(25)13-28-17-8-6-15(21)7-9-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQPSSOUSWGUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.